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[(dimethylamino)methyl]-7-

azaindole

Cat. No.: B583041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous kinase inhibitors developed for the treatment of cancer and other diseases. While

these inhibitors can exhibit high potency for their intended targets, off-target activity is a

common challenge, leading to unforeseen side effects and impacting the overall therapeutic

window. This guide provides a comparative analysis of the off-target effects of selected 7-

azaindole based kinase inhibitors, supported by experimental data and detailed protocols to aid

in the evaluation and development of more selective therapeutic agents.

Data Presentation: Comparative Selectivity of 7-
Azaindole Based Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of representative 7-

azaindole based kinase inhibitors against their primary targets and a panel of off-target

kinases. This quantitative data allows for a direct comparison of their selectivity profiles.

Table 1: Selectivity Profile of a 7-Azaindole Based PI3Kγ Inhibitor
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Kinase Isoform IC50 (nM)

PI3Kγ (Primary Target) 7

PI3Kα >300-fold selectivity vs PI3Kγ

PI3Kβ >300-fold selectivity vs PI3Kγ

PI3Kδ >300-fold selectivity vs PI3Kγ

Data derived from a study on potent and

selective 7-azaindole isoindolinone-based PI3Kγ

inhibitors. The high selectivity against other

Class I PI3K isoforms is a key feature of this

series.[1]

Table 2: Selectivity Profile of GSK1070916, a 7-Azaindole Based Aurora Kinase Inhibitor

Kinase Target IC50 (nM)

Aurora B (Primary Target) 0.38

Aurora C (Primary Target) 1.5

Aurora A >250-fold selectivity vs Aurora B

GSK1070916 is a potent and selective inhibitor

of Aurora B and C kinases.[2]

Table 3: Off-Target Profile of Sunitinib, a Multi-Targeted Kinase Inhibitor with a Structure

Amenable to 7-Azaindole Scaffolding
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Kinase Target IC50 (nM)

VEGFR1, 2, 3 (Primary Targets) <10

PDGFRα, β (Primary Targets) <10

c-KIT <10

FLT3 <10

RET <10

AMPK (Off-Target) Direct Inhibition

Sunitinib, while not a pure 7-azaindole, is a

relevant example due to its multi-targeted nature

and cardiovascular off-target effects mediated

by kinases like AMPK.[3][4][5][6]

Experimental Protocols
Understanding the methodologies used to generate selectivity data is crucial for interpreting the

results and designing further experiments. Below are detailed protocols for common kinase

profiling assays.

Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay to measure kinase activity

by quantifying the amount of ADP produced during a kinase reaction.

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase of interest

Substrate for the kinase

Test compounds (7-azaindole inhibitors)

ATP
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Kinase reaction buffer

384-well white assay plates

Procedure:

Kinase Reaction:

Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction

buffer.

Add the test compound at various concentrations to the reaction mixture in the wells of a

384-well plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and time for the specific kinase.

ADP-Glo™ Reagent Addition:

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Kinase Detection Reagent Addition:

Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

Incubate at room temperature for 30-60 minutes.

Luminescence Measurement:

Measure the luminescence signal using a plate reader. The signal is proportional to the

amount of ADP produced and inversely proportional to the kinase activity.

Data Analysis:
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Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance

energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase.

Materials:

LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

Europium-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum inhibitor)

Kinase of interest (tagged, e.g., with His or GST)

Test compounds (7-azaindole inhibitors)

Assay buffer

384-well black assay plates

Procedure:

Assay Setup:

Prepare serial dilutions of the test compound.

In a 384-well plate, add the test compound dilutions.

Reagent Addition:

Add a pre-mixed solution of the tagged kinase and the Europium-labeled anti-tag antibody

to each well.

Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.
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Incubation:

Incubate the plate at room temperature for 1-2 hours, protected from light.

TR-FRET Measurement:

Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence

measurements (excitation at ~340 nm, emission at 615 nm for Europium and 665 nm for

Alexa Fluor™ 647).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates

displacement of the tracer by the test compound.

Determine the IC50 value by plotting the FRET ratio against the compound concentration

and fitting to a dose-response curve.

Protocol 3: Mass Spectrometry-Based Kinome Profiling
This method provides a broad, unbiased assessment of a compound's interaction with a large

number of kinases in a cellular context.

Materials:

Cells or tissue of interest

Test compound (7-azaindole inhibitor)

Lysis buffer

Affinity matrix with immobilized broad-spectrum kinase inhibitors (kinobeads)

Wash buffers

Elution buffer

Trypsin
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LC-MS/MS system

Procedure:

Cell Lysis and Protein Quantification:

Treat cells with the test compound or vehicle control.

Lyse the cells and quantify the protein concentration.

Kinase Enrichment:

Incubate the cell lysate with the kinobeads to capture ATP-binding proteins (kinases).

Wash the beads extensively to remove non-specifically bound proteins.

Elution and Digestion:

Elute the bound kinases from the beads.

Digest the eluted proteins into peptides using trypsin.

LC-MS/MS Analysis:

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-

MS/MS) to identify and quantify the captured kinases.

Data Analysis:

Compare the abundance of each identified kinase between the compound-treated and

vehicle-treated samples. A significant decrease in the abundance of a kinase in the

compound-treated sample indicates that the compound is binding to that kinase and

preventing its capture by the kinobeads.

Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways affected by off-target interactions of 7-azaindole based kinase inhibitors
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and the experimental workflow for their identification.
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Functional Consequence
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(e.g., ADP-Glo™, LanthaScreen®)

Confirmation of
Direct Binding/Inhibition

Cell-Based Assays
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Sunitinib Action

On-Target Effects Off-Target Effects in Cardiomyocytes

Sunitinib
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Regulates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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